The compound can be classified as:
The synthesis of 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid can be achieved through several methods, often involving the reaction of appropriate starting materials under specific conditions.
For example, a common synthetic route involves:
The molecular structure of 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid can be analyzed using various techniques:
2-Morpholin-4-yl-benzothiazole-6-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties to enhance its pharmacological profile .
The mechanism of action for 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid is primarily linked to its interaction with biological targets:
The physical and chemical properties of 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid are crucial for its application:
The applications of 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid span various fields:
Benzothiazole, a privileged heterocyclic scaffold fusing benzene and thiazole rings, has evolved from a structural curiosity to a cornerstone of medicinal chemistry. Early pharmacological interest emerged from natural product isolation (e.g., bleomycin and epothilone A), but synthetic derivatives soon demonstrated unparalleled versatility [5]. The 1990s marked a watershed with the FDA approval of riluzole for amyotrophic lateral sclerosis, showcasing benzothiazole’s central nervous system bioavailability [5]. Subsequent breakthroughs included flutemetamol (2013, Alzheimer’s diagnostics) and quizartinib (2019, acute myelocytic leukemia), cementing benzothiazole’s role in targeted therapies [5]. Notably, 2-(4-aminophenyl)benzothiazole derivatives exhibited nanomolar potency against breast cancer cell lines (MCF-7, MDA 468; IC₅₀ >1 nM), driving intensive exploration of structure-activity relationships (SAR) [5]. Today, over 50 clinical candidates feature benzothiazole cores, with research accelerating against drug-resistant infections and oncology targets [6] [7].
Table 1: Clinically Approved Benzothiazole-Containing Drugs | Drug Name | Therapeutic Area | Target | Year Approved | |---------------|------------------------|------------|-------------------| | Riluzole | Amyotrophic Lateral Sclerosis | Sodium Channels | 1995 | | Flutemetamol | Alzheimer’s Diagnostics | β-Amyloid PET Tracer | 2013 | | Quizartinib | Acute Myeloid Leukemia | FLT3-ITD Kinase | 2019 |
The strategic incorporation of morpholine and carboxylic acid groups into benzothiazole frameworks addresses critical pharmacological challenges. Morpholine’s saturated heterocycle introduces:
Conversely, the carboxylic acid moiety (–COOH) at position 6 enables:
This synergy is exemplified in 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid (CAS: 903166-19-8), where morpholine boosts membrane permeability while the carboxylic acid serves as a synthetic handle for derivatization. The compound’s planar benzothiazole core facilitates π-stacking with biomolecular targets, positioning it as a versatile intermediate for antibacterials and kinase inhibitors [3] [4] [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8